molecular formula C13H20N2 B13590139 1-[(2,3-Dimethylphenyl)methyl]piperazine

1-[(2,3-Dimethylphenyl)methyl]piperazine

Cat. No.: B13590139
M. Wt: 204.31 g/mol
InChI Key: AUYYHCNVODQPBL-UHFFFAOYSA-N
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Description

1-[(2,3-Dimethylphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is characterized by the presence of a piperazine ring substituted with a 2,3-dimethylphenylmethyl group. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(2,3-Dimethylphenyl)methyl]piperazine can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound .

Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Chemical Reactions Analysis

1-[(2,3-Dimethylphenyl)methyl]piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as halides or amines.

For example, oxidation of this compound with potassium permanganate can lead to the formation of corresponding ketones or carboxylic acids. Reduction with lithium aluminum hydride can yield amines or alcohols. Substitution reactions with halides can produce halogenated derivatives, while reactions with amines can form secondary or tertiary amines .

Scientific Research Applications

1-[(2,3-Dimethylphenyl)methyl]piperazine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is employed in the study of biogenic amine transporters and their interactions with various substrates . In medicine, it is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders .

Mechanism of Action

The mechanism of action of 1-[(2,3-Dimethylphenyl)methyl]piperazine involves its interaction with molecular targets such as biogenic amine transporters. These transporters are responsible for the uptake and release of neurotransmitters in the brain. By modulating the activity of these transporters, the compound can influence neurotransmitter levels and, consequently, affect neurological functions .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1-[(2,3-dimethylphenyl)methyl]piperazine

InChI

InChI=1S/C13H20N2/c1-11-4-3-5-13(12(11)2)10-15-8-6-14-7-9-15/h3-5,14H,6-10H2,1-2H3

InChI Key

AUYYHCNVODQPBL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CN2CCNCC2)C

Origin of Product

United States

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